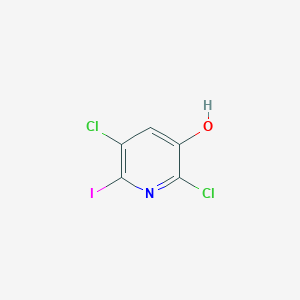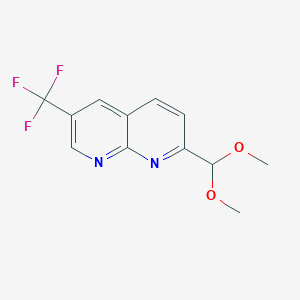![molecular formula C7H16Cl2N2 B1392999 1,7-Diazaspiro[4.4]nonane dihydrochloride CAS No. 82386-80-9](/img/structure/B1392999.png)
1,7-Diazaspiro[4.4]nonane dihydrochloride
Vue d'ensemble
Description
1,7-Diazaspiro[4.4]nonane dihydrochloride is a chemical compound with the CAS Number 82386-80-9 . It has a molecular weight of 199.12 .
Synthesis Analysis
The synthesis of 1,7-Diazaspiro[4.4]nonane dihydrochloride derivatives has been reported in several studies . One method involves the diastereodivergent asymmetric Michael addition of cyclic azomethine ylides to nitroalkenes . This process can generate either the syn or anti adducts by employing N,O-ligand/Cu(OAc)2 and N,P-ligand/Cu(OAc)2 catalytic systems . The chiral 1,7-diazaspiro[4.4]nonane diastereomer derivatives can be easily obtained in good yields through facile NaBH4 reduction of the Michael adducts .Molecular Structure Analysis
The molecular formula of 1,7-Diazaspiro[4.4]nonane dihydrochloride is C7H16Cl2N2 . The InChI code is InChI=1S/C7H14N2.2ClH/c1-2-7(9-4-1)3-5-8-6-7;;/h8-9H,1-6H2;2*1H/t7-;;/m1…/s1 . The compound has a topological polar surface area of 24.1 Ų and a complexity of 114 .Physical And Chemical Properties Analysis
1,7-Diazaspiro[4.4]nonane dihydrochloride has a molecular weight of 199.12 g/mol . It has 4 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has no rotatable bonds . The exact mass and monoisotopic mass of the compound are 198.0690539 g/mol . The compound has a heavy atom count of 11 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
1,7-Diazaspiro[4.4]nonane dihydrochloride is a compound with various scientific applications primarily in chemistry and pharmacology. An improved synthesis of Diazaspiro[4.4] nonane, closely related to 1,7-Diazaspiro[4.4]nonane, was reported by Ji Zhiqin (2004). This synthesis method presents higher efficiency and better yield, indicating its potential for large-scale production (Ji, 2004).
Radioprotective Properties
Research by Shapiro et al. (1968) on a derivative of Diazaspiro[4.4] nonane indicated potential radioprotective properties against lethal doses of X-radiation in mice. This study suggests its potential in developing radioprotective agents (Shapiro, Tansy, & Elkin, 1968).
Application in Antibacterial Agents
Culbertson et al. (1990) synthesized a series of fluoroquinolone antibacterials substituted with 1,7-Diazaspiro[4.4]nonane. These compounds exhibited potent Gram-positive and Gram-negative activity, highlighting its role in antibiotic development (Culbertson, Sánchez, Gambino, & Sesnie, 1990).
Potential Anticonvulsant Applications
A study by Lazić et al. (2017) investigated the structure-property relationship of diazaspiro[4.4]nonane derivatives, revealing potential as anticonvulsant agents. This research provides insights into the development of new drugs for epilepsy and seizure disorders (Lazić et al., 2017).
Polymer Synthesis
Bucio et al. (2005) reported the synthesis of aromatic polyesters containing 1,6-diazaspiro[4,4]-nonane-2,7-dione, highlighting its use in polymer chemistry. These polyesters showed excellent thermal stability and potential for various industrial applications (Bucio, Fitch, Venumbaka, & Cassidy, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
1,7-diazaspiro[4.4]nonane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-7(9-4-1)3-5-8-6-7;;/h8-9H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATXVKXAFDYVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)NC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679474 | |
| Record name | 1,7-Diazaspiro[4.4]nonane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Diazaspiro[4.4]nonane dihydrochloride | |
CAS RN |
82386-80-9 | |
| Record name | 1,7-Diazaspiro[4.4]nonane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



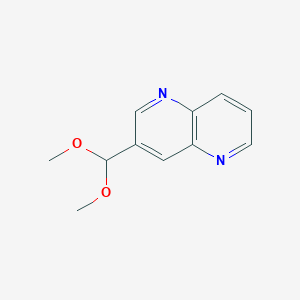
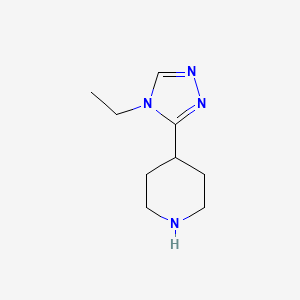
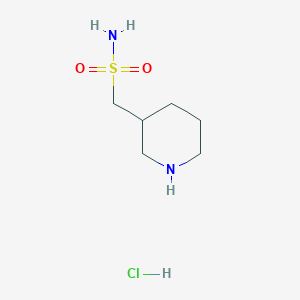
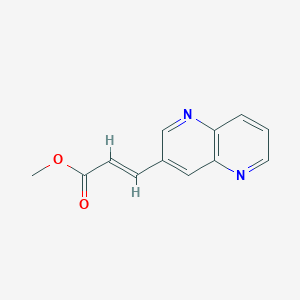
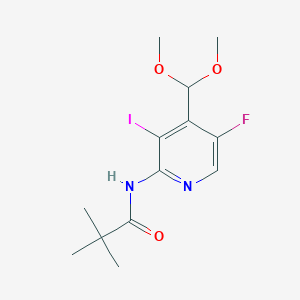
![6,6-Difluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B1392923.png)
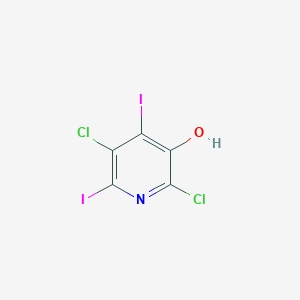
![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1392925.png)
![3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1392927.png)
![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392929.png)
![3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392931.png)
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1392932.png)
